(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one
Overview
Description
(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H14FNO2 and its molecular weight is 235.25 g/mol. The purity is usually 95%.
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Biological Activity
(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one, also known by its CAS number 1562838-37-2, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.
The molecular formula of this compound is , with a molecular weight of 235.25 g/mol. The structure features a fluorophenyl group and a hydroxypyrrolidin moiety, which may contribute to its biological properties.
Research indicates that compounds like this compound may exhibit various biological activities, including:
- Antioxidant Activity : The compound may help in reducing oxidative stress, which is crucial in preventing cellular damage.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases such as ALS (amyotrophic lateral sclerosis) where protein aggregation is a concern .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological effects of this compound. For instance:
- Cell Viability Assays : Studies using various cell lines have shown that this compound can modulate cell viability in response to stressors, indicating its potential as a protective agent against cell death .
Case Study 1: Neuroprotective Activity
In a study focusing on neuroprotection, this compound was tested in a model of ALS. Results indicated that the compound could extend the survival of motor neurons by inhibiting protein aggregation associated with mutant SOD1 proteins. The effective concentration (EC50) was noted to be significantly lower than other compounds in the same class, highlighting its potency .
Case Study 2: Antioxidant Properties
Another research effort examined the antioxidant capacity of this compound. Using DPPH and ABTS assays, it was found that this compound demonstrated a dose-dependent reduction in free radicals, suggesting its potential utility in formulations aimed at oxidative stress-related conditions .
Comparative Analysis
Activity | This compound | Other Compounds |
---|---|---|
Antioxidant Capacity | Moderate to High (dependent on concentration) | Variable |
Neuroprotective Effects | Significant in ALS models | Less effective |
Cytotoxicity | Low toxicity observed at therapeutic doses | Varies widely |
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-12-4-2-1-3-10(12)5-6-13(17)15-8-7-11(16)9-15/h1-6,11,16H,7-9H2/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHUXIGIGCTKRZ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C=CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1O)C(=O)/C=C/C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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